REACTION_SMILES
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[CH3:17][OH:18].[Cl:12][Si:13]([CH3:14])([CH3:15])[CH3:16].[NH2:1][c:2]1[cH:3][c:4]([CH2:8][C:9](=[O:10])[OH:11])[cH:5][cH:6][cH:7]1>>[ClH:12].[NH2:1][c:2]1[cH:3][c:4]([CH:8]([C:9](=[O:10])[OH:11])[CH3:14])[cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cccc(CC(=O)O)c1
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Name
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Type
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product
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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CC(C(=O)O)c1cccc(N)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |